arecoline hydrobromide pharmacology and toxicology review
arecoline hydrobromide pharmacology and toxicology review
An In-depth Technical Guide on the Pharmacology and Toxicology of Arecoline Hydrobromide
Introduction
Arecoline hydrobromide is the hydrobromide salt of arecoline, a naturally occurring alkaloid found in the nuts of the Areca catechu palm, commonly known as the betel nut.[1] Arecoline is the primary active psychoactive and medicinal component of the areca nut, which is chewed by at least 10% of the world's population.[1] Historically, it has been used in traditional medicine for promoting digestion and as an anthelmintic to kill parasites.[1][2] In veterinary medicine, it was employed to treat tapeworm infections in dogs.[1][3] In recent decades, research has highlighted its diverse pharmacological activities, alongside significant toxicological concerns, including its classification as a probable human carcinogen.[1][4]
This technical guide provides a comprehensive review of the pharmacology and toxicology of arecoline hydrobromide, intended for researchers, scientists, and drug development professionals. It summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows.
Physicochemical Properties
Arecoline hydrobromide is a crystalline salt formed by adding hydrobromic acid to arecoline.[1][2] Its stability and solubility in water make it a more suitable form for experimental and medicinal use compared to the oily, volatile arecoline base.[1][5]
| Property | Value | Reference |
| IUPAC Name | methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate;hydrobromide | [1] |
| Molecular Formula | C₈H₁₄BrNO₂ | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| Melting Point | 177–179 °C | [6] |
| Solubility | Soluble in water (1:1) and alcohol (1:10) | [5] |
Pharmacology
The pharmacological effects of arecoline are primarily mediated through its action on the cholinergic nervous system. When administered, arecoline hydrobromide dissociates, and the arecoline moiety exerts its effects.
Mechanism of Action
Arecoline is a non-selective partial agonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[7][8] This agonism is the primary driver of its parasympathomimetic effects, which include pupillary and bronchial constriction.[5][7] It also acts as an agonist at nicotinic acetylcholine receptors.[9][10] The stimulation of these receptors in the central and peripheral nervous systems leads to a wide range of downstream effects.[6] For instance, its stimulant properties are thought to arise from increased dopaminergic neurotransmission in the brain's mesolimbic pathway.[6]
Pharmacodynamics
The effects of arecoline are dose-dependent and impact multiple organ systems.
-
Central Nervous System (CNS): Arecoline can cross the blood-brain barrier and exerts effects such as stimulation, alertness, and euphoria.[6] It has been investigated for potential therapeutic use in Alzheimer's disease due to its cholinomimetic activity, which may alleviate cognitive deficits.[8][11]
-
Digestive System: It stimulates the digestive system by activating muscarinic receptors, leading to increased smooth muscle contractions in the stomach, ileum, and colon.[4][6] This action underlies its traditional use as a digestive aid.[1]
-
Cardiovascular System: Arecoline acts as a vasodilator, which may be due to increased plasma nitric oxide.[6] It can also induce both tachycardia and bradycardia.[5]
-
Endocrine System: It can increase testosterone levels by stimulating Leydig cells and also activates the hypothalamic-pituitary-adrenal (HPA) axis.[6]
Pharmacokinetics
When administered, arecoline hydrobromide is rapidly absorbed and metabolized. The arecoline is hydrolyzed in the body to arecaidine, a GABA reuptake inhibitor.[6] Other metabolites include arecoline N-oxide and N-methylnipecotic acid.[1][6]
Table 1: Pharmacokinetic Parameters of Arecoline in Beagle Dogs (Following a single 3 mg/kg oral dose of arecoline hydrobromide)
| Parameter | Symbol | Value |
| Peak Plasma Concentration | Cₘₐₓ | 60.61 ng/mL |
| Time to Peak Concentration | Tₘₐₓ | 120.07 min |
| Half-life | t₁/₂ | 69.32 min |
| Plasma Clearance | CL/F | 0.19 L/min/kg |
| Area Under the Curve (0-t) | AUC₀₋ₜ | 15116.86 minng/mL |
| Area Under the Curve (0-∞) | AUC₀₋∞ | 15771.37 minng/mL |
| Data from Li et al., as cited in[1]. |
Table 2: In Vitro Hydrolytic Kinetics in Human Liver Microsomes (HLM)
| Compound | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | Intrinsic Clearance (Clᵢₙₜ, in vitro) (μL/min/mg) |
| Arecoline | 8.68 | 783 | 90.3 |
| Guvacoline | 34.3 | 35 | 1.02 |
| Data from[12]. |
Toxicology
Despite its pharmacological activities, arecoline hydrobromide possesses significant toxicity. The International Agency for Research on Cancer (IARC) has classified arecoline as "probably carcinogenic to humans" (Group 2B).[4][11]
Acute Toxicity
Arecoline can be severely toxic upon ingestion, with side effects including increased salivation, nausea, vomiting, abdominal cramps, and diarrhea.[5] Overdose can lead to more severe effects like respiratory distress, hypotension, cardiac arrhythmia, and tremors.[5]
Table 3: Acute Toxicity Values for Arecoline and its Hydrobromide Salt
| Substance | Species | Route | LD₅₀ / MLD |
| Arecoline | Mouse | Subcutaneous | 100 mg/kg (LD₅₀) |
| Arecoline | Mouse | Oral | 550 mg/kg (LD₅₀) |
| Arecoline | Rat | Oral | 40 mg/kg (LD₅₀) |
| Arecoline | Dog | - | 5 mg/kg (MLD) |
| Arecoline | Horse | - | 1.4 mg/kg (MLD) |
| Arecoline Hydrobromide | Mouse | Oral | 600 mg/kg (LD₅₀) |
| Arecoline Hydrobromide | Mouse | Intravenous | 18 mg/kg (LD₅₀) |
| Arecoline Hydrobromide | Rat | Parenteral | 270 mg/kg (LD₅₀) |
| Data compiled from[5][6][9][13]. MLD: Minimum Lethal Dose. |
Carcinogenicity and Genotoxicity
Chronic exposure to arecoline is strongly associated with oral submucous fibrosis (OSF), a precancerous condition, and oral squamous cell carcinoma (OSCC).[11][14] The proposed mechanisms include:
-
Induction of Oxidative Stress: Arecoline induces the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, leading to genomic instability.[11][14]
-
Epigenetic Dysregulation and Immune Dysfunction: These factors also contribute to its carcinogenic properties.[11][14]
-
Genotoxicity: Arecoline hydrobromide has demonstrated genotoxic effects, causing chromosomal aberrations, micronucleus formation, and sister-chromatid exchange in bone marrow cells in animal studies.[2]
Systemic and Organ-Specific Toxicity
-
Hepatotoxicity: Arecoline has been shown to be toxic to hepatocytes, compromising liver function through mechanisms that include oxidative stress and apoptosis.[4][14]
-
Reproductive Toxicity: Studies have indicated that arecoline can have toxic effects on the reproductive system.[4]
-
Teratogenicity: Arecoline hydrobromide has shown teratogenic effects, including embryonic toxicity in zebrafish models.[1][14]
-
Respiratory Effects: It can cause bronchoconstriction and may negatively impact respiratory function in asthmatic patients.[4][7]
Key Experimental Protocols
Pharmacokinetic Analysis in Beagle Dogs
-
Objective: To determine the pharmacokinetic profile of arecoline after oral administration of arecoline hydrobromide.
-
Methodology:
-
Subjects: Beagle dogs.
-
Administration: A single oral dose of 3 mg/kg of arecoline hydrobromide tablets was administered.
-
Sample Collection: Plasma samples were collected at multiple time points (0.5 to 24 hours) post-administration.
-
Analysis: Plasma concentrations of arecoline were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Processing: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC were calculated from the concentration-time data.
-
-
Reference: This protocol is based on the study by Li et al., as described in[1].
In Vivo Model of Rheumatoid Arthritis
-
Objective: To evaluate the therapeutic potential of arecoline hydrobromide in a mouse model of rheumatoid arthritis.
-
Methodology:
-
Model: Collagen-Induced Arthritis (CIA) in mice, a standard model that mimics human rheumatoid arthritis.
-
Treatment: CIA mice were treated with arecoline hydrobromide.
-
Assessment: The severity of arthritis symptoms was evaluated.
-
Mechanism Analysis: RNA sequencing was performed on synovial fibroblasts to identify the molecular pathways affected by the treatment.
-
-
Key Finding: Arecoline hydrobromide was found to alleviate arthritis symptoms by inactivating the PI3K/AKT signaling pathway in synovial fibroblasts.[1]
-
Reference: This protocol is based on the study by He J, et al., as cited in[1].
Signaling Pathways and Visualizations
Arecoline-Mediated PI3K/AKT Pathway Inhibition
Arecoline hydrobromide has been shown to exert anti-inflammatory effects in rheumatoid arthritis by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in the pathogenesis of arthritis.
Caption: Figure 1: Inhibition of the PI3K/AKT pathway by Arecoline Hydrobromide.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of arecoline hydrobromide in an animal model.
Caption: Figure 2: Workflow for a typical preclinical pharmacokinetic study.
Conclusion
Arecoline hydrobromide is a pharmacologically complex compound with a dual nature. Its cholinomimetic properties present potential therapeutic avenues for conditions like Alzheimer's disease and rheumatoid arthritis.[1][11] However, its significant toxicological profile, including acute toxicity, systemic organ damage, and probable carcinogenicity, poses substantial hurdles for its clinical application.[1][4] Future research must focus on elucidating its specific molecular targets to separate therapeutic effects from toxicity, potentially through the development of more selective receptor agonists or novel drug delivery systems that minimize systemic exposure.[1][15] A thorough understanding of its pharmacology and toxicology is critical for any professional working with this compound or developing related therapeutics.
References
- 1. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of the toxic effects and health functions of arecoline on multiple organ systems [maxapress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Arecoline - Wikipedia [en.wikipedia.org]
- 7. Arecoline Hydrobromide | C8H14BrNO2 | CID 9301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. maxapress.com [maxapress.com]
- 12. In vitro hydrolysis of areca nut xenobiotics in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. The pharmacology, toxicology and potential applications of arecoline: a review | Semantic Scholar [semanticscholar.org]
